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Introduction

Sodium chloride (NaCl), a ubiquitous and inexpensive salt, is a critical reagent in molecular
biology, playing a pivotal role in the extraction and purification of deoxyribonucleic acid (DNA)
and ribonucleic acid (RNA). Its fundamental properties are leveraged to manipulate the
solubility of nucleic acids and proteins, thereby facilitating their separation from cellular
contaminants. This document provides detailed application notes on the multifaceted roles of
NaCl in nucleic acid isolation, along with standardized protocols for its use in various extraction
procedures.

The primary functions of NaCl in this context are twofold. First, the sodium ions (Na+)
neutralize the negatively charged phosphate backbone of DNA and RNA.[1][2] This charge
neutralization reduces the hydrophilicity of the nucleic acid molecules, making them less
soluble in aqueous solutions and promoting their precipitation when an alcohol like ethanol or
isopropanol is added.[1][3] Second, NaCl aids in the removal of proteins that are bound to the
nucleic acids.[3][4] By creating a high salt concentration, the process of "salting out" causes
proteins to precipitate, allowing for their separation from the nucleic acids which remain in
solution under specific salt conditions.[5]

Principle of Action: The Role of Cations and Polarity

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15348429?utm_src=pdf-interest
https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://www.sciencing.com/sodium-used-dna-extraction-6504902/
https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://bio.libretexts.org/Courses/Harrisburg_Area_Community_College/BIOL_108%3A_Biology_for_Non-Majors_Lab_Manual/04%3A_Lab_3-_Biotechnology/4.02%3A_DNA_Extraction
https://bio.libretexts.org/Courses/Harrisburg_Area_Community_College/BIOL_108%3A_Biology_for_Non-Majors_Lab_Manual/04%3A_Lab_3-_Biotechnology/4.02%3A_DNA_Extraction
https://www.quora.com/In-DNA-extraction-what-is-the-role-of-NaCl
https://pmc.ncbi.nlm.nih.gov/articles/PMC5361071/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15348429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The mechanism of nucleic acid precipitation by NaCl and alcohol is a cornerstone of many
extraction protocols. DNA and RNA are soluble in aqueous solutions due to the polarity of
water molecules, which interact with the charged phosphate groups of the nucleic acid
backbone.[2][6] The introduction of Na+ ions from NaCl shields these negative charges,
effectively neutralizing the backbone.[1][7]

However, the high dielectric constant of water can still hinder the close association of the Na+
ions with the phosphate groups.[6][8] This is overcome by the addition of a less polar solvent,
typically ethanol or isopropanol.[8] Alcohol has a lower dielectric constant than water, which
reduces the screening effect of the solvent and allows the positively charged sodium ions to
interact strongly with the negatively charged phosphate groups.[1] This interaction makes the
nucleic acid molecule less hydrophilic, causing it to aggregate and precipitate out of the
solution.[9] The precipitated nucleic acids can then be collected by centrifugation.

Application Notes
DNA Extraction and Purification

In DNA extraction protocols, NaCl is utilized in several key steps:

o Cell Lysis: NaCl is often included in lysis buffers to help disrupt cell membranes and release
the cellular contents, including DNA.[10] The ionic nature of the salt solution aids in breaking
down the cell wall and nuclear membrane.

e Protein Removal (Salting Out): A high concentration of NaCl (e.g., 6 M) is used to precipitate
proteins.[11] The salt ions compete with the proteins for water molecules, leading to protein
aggregation and precipitation. The DNA remains in the supernatant and can be separated by
centrifugation.

o DNA Precipitation: A lower concentration of NaCl (typically around 0.2 M to 0.5 M) is used in
conjunction with ethanol or isopropanol to precipitate the DNA.[1][8] This step is crucial for
concentrating the DNA and removing residual salts and other soluble impurities. For samples
containing the detergent Sodium Dodecyl Sulfate (SDS), using NaCl is particularly
advantageous as it helps to keep SDS soluble in 70% ethanol, preventing its co-precipitation
with the DNA.[1][12]

RNA Extraction and Purification
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The principles for using NaCl in RNA extraction are similar to those for DNA, but with some key
differences in concentrations and co-reagents, largely due to the structural differences and
relative instability of RNA.

e Inhibition of Nuclease Activity: The presence of NacCl in lysis buffers can help to inhibit the
activity of nucleases (RNases), which are enzymes that degrade RNA.[5] This is critical for
obtaining high-quality, intact RNA.

o Selective Precipitation: Different concentrations of salt can be used to selectively precipitate
different sizes of RNA molecules. For instance, high concentrations of NaCl (e.g., 2 M) can
be used to precipitate high molecular weight RNAs, while smaller RNAs like tRNAs remain in
solution.[13] Lithium chloride (LiCl) is also commonly used for the selective precipitation of
RNA.[1][14]

Quantitative Data Summary

The concentration of NaCl can significantly impact the yield and purity of the extracted nucleic
acids. The following tables summarize quantitative data from various studies.

NacCl Mean DNA .
. . Mean DNA Purity
Concentration Concentration . Reference
Yield (pg) (A260/280)
(M) (ng/pL)
0 335+26 6.7 1.81 [15]
0.5 25.0+3.5 5.0 1.82 [15]
1.0 185+2.8 3.7 1.83 [15]
15 120+2.1 2.4 1.84 [15]
2.0 85+1.9 1.7 1.84 [15]

Table 1: Effect of Varying NaCl Concentration on DNA Extraction from Saliva using a
nanoparticle-based method. Note that in this specific method, higher salt concentrations
decreased yield.
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) Mean DNA ) .
Extraction . Purity Purity
Concentration Reference
Method (A260/280) (A260/230)
(ng/pL)
NaCl Method 131.38 + 85.54 Lower than kit Lower than kit [16]
Commercial Kit 26.12 +14.13 Higher than NaCl  Higher than NaCl  [16]

Table 2: Comparison of a NaCl-based DNA extraction method with a commercial kit for oral
swabs. The NaCl method yielded a higher concentration but lower purity.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Animal Tissue
using High Salt Method

This protocol utilizes a high concentration of NaCl to precipitate proteins, followed by ethanol
precipitation of the DNA.

Materials:

Lysis Buffer (10 mM Tris-HCI, pH 8.0; 2 mM EDTA, pH 8.0; 0.4 M NaCl)[11]

20% (w/v) SDS[11]

Proteinase K (20 mg/mL)[11]

6 M NaCl[11]

Isopropanol (100%)[11]

70% Ethanol

TE Buffer (10 mM Tris-HCI, pH 8.0; 1 mM EDTA, pH 8.0)
Procedure:

» Homogenize approximately 50 mg of tissue.
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Add 400 pL of Lysis Buffer, 40 pL of 20% SDS, and 2 pL of Proteinase K.[11]
Incubate at 65°C for 1 hour.[11]

Add 300 pL of 6 M NaCl and vortex for 30 seconds.[11]

Centrifuge at 10,000 x g for 30 minutes.[11]

Carefully transfer the supernatant to a new microcentrifuge tube.

Add an equal volume of isopropanol and mix gently by inverting the tube.[11]
Incubate at -20°C for 10 minutes.[11]

Centrifuge at 16,000 x g for 20 minutes.[11]

Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.
Centrifuge at 16,000 x g for 5 minutes.

Discard the supernatant and air-dry the pellet.

Resuspend the DNA pellet in 100 pL of TE buffer.[11]

Protocol 2: Total RNA Extraction using NaCl and
Isopropanol

This protocol is a common method for isolating total RNA from cells or tissues.

Materials:

TRIzol Reagent (or similar guanidinium thiocyanate-phenol solution)
Chloroform
Isopropanol

0.8 M Sodium Citrate / 1.2 M NaCl solution[17]
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75% Ethanol

RNase-free water

Procedure:

Homogenize the sample (e.g., 50-100 mg of tissue) in 1 mL of TRIzol reagent.
Incubate for 5 minutes at room temperature.

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at
room temperature.

Centrifuge at 12,000 x g for 15 minutes at 4°C.
Carefully transfer the upper aqueous phase to a new tube.

To precipitate the RNA, add 0.5 volumes of isopropanol and 0.5 volumes of 0.8 M sodium
citrate/1.2 M NaCl solution.[17]

Mix gently and incubate at room temperature for 10 minutes.[17]

Centrifuge at 10,000 x g for 10 minutes at 4°C.[17]

Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.
Centrifuge at 7,500 x g for 5 minutes at 4°C.

Discard the supernatant and briefly air-dry the pellet.

Resuspend the RNA in an appropriate volume of RNase-free water.

Visualizations
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Caption: Workflow for genomic DNA extraction using a high-salt method.
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Caption: General workflow for total RNA extraction.
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Caption: Mechanism of NaCl-mediated nucleic acid precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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